molecular formula C10H12F2O B2751124 (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol CAS No. 2248201-02-5

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol

Cat. No.: B2751124
CAS No.: 2248201-02-5
M. Wt: 186.202
InChI Key: MZCLMJUMLQZASZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol: is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and 2-methylpropan-1-ol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. For instance, a common method includes the use of a Grignard reagent derived from 2,3-difluorobenzene, which is then reacted with 2-methylpropan-1-ol under controlled conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the difluorophenyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the interactions of difluorophenyl groups with biological molecules.

Medicine:

    Pharmaceutical Development: It serves as a building block in the development of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (1S,2S)-2-(2,3-Difluorophenyl)cyclopropanamine
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

Comparison:

  • Structural Differences: While (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol has a methylpropanol backbone, similar compounds like (1S,2S)-2-(2,3-Difluorophenyl)cyclopropanamine have a cyclopropane ring.
  • Chemical Properties: The presence of different functional groups and structural motifs can lead to variations in chemical reactivity and biological activity.
  • Applications: Each compound may have unique applications based on its specific chemical properties and interactions with biological targets.

Properties

IUPAC Name

(2S)-3-(2,3-difluorophenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCLMJUMLQZASZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C(=CC=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.